Anhydro-beta-rotunol
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Overview
Description
Anhydro-beta-rotunol is a natural product found in Solanum aethiopicum with data available.
Scientific Research Applications
Synthesis and Structural Studies
Anhydro-beta-rotunol, a spirovetivane sesquiterpene, has been synthesized from santonin, marking a significant development in organic chemistry. This synthesis involves several steps, including lactone reductive opening, conjugate addition, deoxygenation, and epoxidation, highlighting its complex structural nature (Blay et al., 2004).
Structural and absolute configurations of this compound have been determined, providing a deeper understanding of its chemical characteristics. This knowledge is crucial for exploring its potential applications in various scientific fields (Hiking et al., 1971).
Antifungal Properties
- This compound exhibits antifungal properties against potato pathogens. Its activity varies with the presence of organic nutrients in the test system, indicating its potential use in agricultural pathogen control (Harris & Dennis, 1976).
Molecular Dynamics and Phase Transitions
- Studies on the molecular dynamics of 1,6-anhydro-beta-D-glucose, a related compound, have provided insights into the dynamics of rotation and liquid phases in certain carbohydrates. This research contributes to our understanding of material properties near the glass transition temperature (Madejczyk et al., 2017).
Anti-Inflammatory and Anticancer Research
- This compound, isolated from certain plant roots, has shown anti-inflammatory activities. This discovery opens up possibilities for its use in medical research, particularly in developing treatments for inflammation-related diseases (Chen et al., 2013).
Properties
CAS No. |
34206-82-1 |
---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(3R)-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C15H20O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7-8,13H,1,5-6,9H2,2-4H3/t13-/m1/s1 |
InChI Key |
JZRJXZHBHSDLDS-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC(=O)C=C(C12CC[C@H](C2)C(=C)C)C |
SMILES |
CC1=CC(=O)C=C(C12CCC(C2)C(=C)C)C |
Canonical SMILES |
CC1=CC(=O)C=C(C12CCC(C2)C(=C)C)C |
34206-82-1 | |
Synonyms |
anhydro-beta-rotunol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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